molecular formula C6H7NO B123993 3-Hydroxy-5-methylpyridine CAS No. 42732-49-0

3-Hydroxy-5-methylpyridine

Cat. No. B123993
CAS RN: 42732-49-0
M. Wt: 109.13 g/mol
InChI Key: RYJNCIGFPWGVPA-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylpyridine is a heterocyclic aromatic compound . It is used to prepare 3-hydroxy-5-methyl-2-nitropyridine by nitration reaction .


Synthesis Analysis

The synthesis of 3-Hydroxy-5-methylpyridine involves several steps. For instance, it can be prepared from D-pyroglutaminol . Another method involves the use of reduced iron powder and glacial acetic acid in a four-hole bottle .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-5-methylpyridine is C6H7NO . The InChI Key is RYJNCIGFPWGVPA-UHFFFAOYSA-N . The SMILES representation is CC1=CN=CC(O)=C1 .


Chemical Reactions Analysis

3-Hydroxy-5-methylpyridine is used to prepare 3-hydroxy-5-methyl-2-nitropyridine by nitration reaction . It can also participate in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

3-Hydroxy-5-methylpyridine is a pale yellow to pale cream to brown powder . It has a melting point of 132.5-141.5°C . It is slightly soluble in water .

Scientific Research Applications

Vitamin B6 Analogs and Synthesis

3-Hydroxy-5-methylpyridine has been utilized in the synthesis of Vitamin B6 analogs, such as 4-acetyl-3-hydroxy-5-hydroxymethyl-2-methylpyridine 5-phosphate. This compound was synthesized by oxidizing a phosphorylated form of 3-hydroxy-5-hydroxymethyl-4-(α-hydroxyethyl)-2-methylpyridine, with its UV and PMR spectra studied for potential applications (Karpeiskii, Padyukova, & Florent’ev, 1971).

Enantioselective Synthesis

In a study, 3-Hydroxy-5-methylpyridine was reduced to form 1-benzyloxycarbonyl-5-hydroxy-2-piperideine, which was later transformed into (+)-pseudoconhydrine and (+)-N-methyl-pseudoconhydrine in an enantioselective synthesis process. This study demonstrates the compound's utility in creating specific enantiomers of chemicals (Sakagami, Kamikubo, & Ogasawara, 1996).

Structural Characterization

3-Hydroxy-5-methylpyridine derivatives have been synthesized and structurally characterized, providing insights into their chemical structure and potential applications. For instance, the synthesis and characterization of Schiff base 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol was investigated, which involved the reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine. This research contributes to our understanding of the compound's structure and possible applications (Linsha, 2015).

Metabolism Studies

The metabolism of 3-Hydroxy-5-methylpyridine derivatives has been studied in various species using hepatic preparations. This research is crucial in understanding the metabolic pathways and potential pharmacological uses of these compounds (Altuntas, Manson, Zhao, & Gorrod, 1997).

Electrochemical Applications

Studies have also explored the electrochemical oxidation of 3-Hydroxy-5-methylpyridine derivatives, highlighting their potential in electroorganic synthesis and wastewater treatment. This research opens avenues for environmental applications of these compounds (Iniesta, Michaud, Panizza, & Comninellis, 2001).

Safety And Hazards

3-Hydroxy-5-methylpyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is incompatible with strong oxidizing agents, strong acids, and bases . It should be stored in a cool place .

properties

IUPAC Name

5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-6(8)4-7-3-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJNCIGFPWGVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279633
Record name 5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-methylpyridine

CAS RN

42732-49-0
Record name 42732-49-0
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Record name 5-methylpyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-5-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
KM Dyumaev, LD Smirnov - Russian Chemical Reviews, 1975 - iopscience.iop.org
… Under these conditions, 3-hydroxy-5-methylpyridine gives rise to the 2,6-diiododerivative63. Similarly the bromination of 3-hydroxypyridine with twice the molar amount of bromine in …
Number of citations: 12 iopscience.iop.org
LJ Boux, JR Milligan, MC Archer - Chemical Research in …, 1988 - ACS Publications
… then decomposes to yield 3-hydroxy5-methylpyridine. … 3-hydroxy-5-methylpyridine in a reaction for which the driving … -3-piperidone and/or 3hydroxy-5-methylpyridine are formed in …
Number of citations: 4 pubs.acs.org
J Leslie, JR Milligan, MC Archer - Chem. Res. Toxicol, 1988 - wxjs.chinayyhg.com
… This cyclic nitrosamine then decomposes to yield 3-hydroxy5-methylpyridine. … 3-hydroxy-5-methylpyridine in a reaction for which the driving force is clearly aromatization. The species …
Number of citations: 0 wxjs.chinayyhg.com
ET Stiller, JC Keresztesy… - Journal of the American …, 1939 - ACS Publications
… It was not identical with 3-hydroxy-5methylpyridine picrate, m. p. 201-202, and therefore was, in all probability, the picrate of 2methyl-3-hydroxypyridine which thus far has not yielded to …
Number of citations: 93 pubs.acs.org
S Okuda, MM Robison - Journal of the American Chemical …, 1959 - ACS Publications
5, 6, 7, 8-Tetrahydro-9H-pyrid [2, 3-b] indole and 2, 3-diphenyl-7-azaindole have been prepared by Fischer cyclizations of the corresponding pyridylhydrazones using polyphosphoric …
Number of citations: 73 pubs.acs.org
J McKenna - Quarterly reviews, chemical society, 1953 - pubs.rsc.org
… Dehydrogenation yields a hydrocarbon, C22H20, probably a chrysene or fluorene derivative, and 3-hydroxy-5-methylpyridine (LXI), identified by its reactions [which resemble those of …
Number of citations: 16 pubs.rsc.org
JP Kutney - Bioorganic Chemistry, 1977 - Elsevier
… The unknown pyridine derivative, 2-ethyl-3hydroxy-5-methylpyridine, was selected for this purpose, and an efficient synthesis of this compound was first required. Gruber (34) had …
Number of citations: 9 www.sciencedirect.com
J Morris - 1995 - search.proquest.com
The Wet Air Oxidation process has considerable attractions for the disposal of toxic organic wastes. In this thesis, a fundamental study is made of the mechanism of oxidation under wet …
Number of citations: 1 search.proquest.com
TL Gilchrist, GM Iskander, AK Yagoub - Journal of the Chemical …, 1985 - pubs.rsc.org
6-Alkoxy-5,6-dihydro-4H-1,2-oxazines (2) and (5) have been prepared by the reaction of chloro oximes (1) with enol ethers in the presence of sodium carbonate. The 3-phenyloxazine (2…
Number of citations: 19 pubs.rsc.org
J Cable - 1968 - open.library.ubc.ca
… It was therefore necessary to prepare the corresponding 2-ethyl-3-hydroxy-5methylpyridine for coupling with "^'B-^etoxy-5'a-etiojfty-li-en^J^one (76). This pyridine is not readily …
Number of citations: 4 open.library.ubc.ca

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